Cyantraniliprole metabolite IN-RNU71 Cyantraniliprole metabolite IN-RNU71
Brand Name: Vulcanchem
CAS No.: 2411514-09-3
VCID: VC17997424
InChI: InChI=1S/C19H13BrN6O2/c1-10-6-11(9-21)7-12(18(27)22-2)16(10)25-13-4-3-5-23-17(13)26-14(19(25)28)8-15(20)24-26/h3-8H,1-2H3,(H,22,27)
SMILES:
Molecular Formula: C19H13BrN6O2
Molecular Weight: 437.2 g/mol

Cyantraniliprole metabolite IN-RNU71

CAS No.: 2411514-09-3

Cat. No.: VC17997424

Molecular Formula: C19H13BrN6O2

Molecular Weight: 437.2 g/mol

* For research use only. Not for human or veterinary use.

Cyantraniliprole metabolite IN-RNU71 - 2411514-09-3

Specification

CAS No. 2411514-09-3
Molecular Formula C19H13BrN6O2
Molecular Weight 437.2 g/mol
IUPAC Name 2-(4-bromo-7-oxo-2,3,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)-5-cyano-N,3-dimethylbenzamide
Standard InChI InChI=1S/C19H13BrN6O2/c1-10-6-11(9-21)7-12(18(27)22-2)16(10)25-13-4-3-5-23-17(13)26-14(19(25)28)8-15(20)24-26/h3-8H,1-2H3,(H,22,27)
Standard InChI Key CHSVABOFLXYXEN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1N2C3=C(N=CC=C3)N4C(=CC(=N4)Br)C2=O)C(=O)NC)C#N

Introduction

Chemical Identity and Structural Characteristics

IN-RNU71 is a brominated heterocyclic compound formed through the photolytic degradation of cyantraniliprole. Its molecular formula is C₂₂H₁₈BrN₇O₂, with a molar mass of 532.34 g/mol . The structure features a pyrazolo-pyrido-pyrazine core substituted with bromine, cyano, and methyl groups, alongside a benzamide moiety (Fig. 1) . This configuration imparts moderate hydrophobicity (log K<sub>ow</sub> ~2.8), suggesting limited mobility in aqueous systems but potential adsorption to organic matter in soils .

The metabolite’s stability under environmental conditions is influenced by pH and light exposure. Photolysis studies in water demonstrated that IN-RNU71 persists under neutral to slightly acidic conditions but degrades rapidly in alkaline environments (pH >8) . This pH-dependent behavior underscores the need for precise analytical methodologies to quantify its presence in diverse matrices .

Analytical Methods for Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Syngenta Method GRM073.01A, validated by the U.S. Environmental Protection Agency (EPA), is the primary analytical protocol for detecting IN-RNU71 in water . Key parameters include:

ParameterValueSource
Limit of Quantification0.10 µg/L
Limit of Detection0.03–0.25 µg/L
Retention Time3.2 minutes
Ion TransitionsQuantitation: m/z 532→355; Confirmation: m/z 532→264

The method employs an Agilent 1200 HPLC system coupled with an AB Sciex API 5500 tandem mass spectrometer, achieving recoveries of 88–98% in surface water matrices . Acidification to pH 4 during sample preparation was identified as a critical step to prevent analyte degradation .

Recovery and Precision in Environmental Matrices

Recovery studies conducted in rice paddy and river water demonstrated consistent performance across fortification levels (Table 1) :

Table 1. Recovery Rates of IN-RNU71 in Water Matrices

MatrixFortification (µg/L)Mean Recovery (%)RSD (%)
Rice Paddy Water0.10972.1
1.0991.5
10955.2
River Water0.10934.8
1.0943.1

Data adapted from MRIDs 50234306/50234307 .

Environmental Fate and Degradation Pathways

Photolysis in Aquatic Systems

IN-RNU71 is generated during the aqueous photolysis of cyantraniliprole under UV light (λ = 290–400 nm) . The reaction proceeds via cleavage of the carboxamide bond, followed by rearrangement and bromine retention . Field dissipation studies indicated a half-life of 7–14 days in surface water, with sedimentation and microbial activity contributing to secondary degradation .

Soil Metabolism

Under aerobic soil conditions, IN-RNU71 is a minor metabolite (≤5% of applied radioactivity) but persists for >100 days due to its resistance to microbial attack . Anaerobic degradation pathways favor reductive debromination, yielding non-brominated derivatives that exhibit higher mobility in subsurface environments .

Plant Metabolism and Residue Dynamics

Uptake and Translocation in Tomato Plants

A 2021 study using Solanum lycopersicum revealed that IN-RNU71 accumulates in foliage (1.2–4.8 ng/g), flowers (3.5 ng/g), and immature fruits (1.4 ng/g) . The metabolite is formed via phase-I hydroxylation and dechlorination of the parent compound, followed by limited glycosylation (phase-II conjugation) .

Table 2. IN-RNU71 Residues in Tomato Tissues

TissueResidue (ng/g)Days After Treatment
Mature Leaves4.8 ± 0.614
Flowers3.5 ± 0.421
Immature Fruits1.4 ± 0.284

Data sourced from PMC8566514 .

Metabolic Pathways in Plants

IN-RNU71 arises from the oxidative cleavage of cyantraniliprole’s pyridine ring, facilitated by cytochrome P450 enzymes . Subsequent reactions include:

  • Hydroxylation at the N-methyl group.

  • Dechlorination to form non-halogenated intermediates.

  • Glycosylation (rare), observed only in senescent leaves .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator